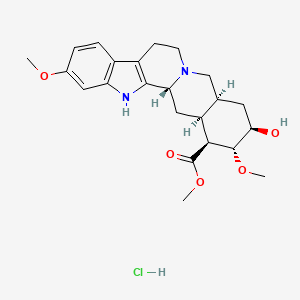

Methyl reserpate hydrochloride

Description

Primary Metabolic Origins of Indole (B1671886) Alkaloids

The genesis of all indole alkaloids can be traced back to the aromatic amino acid tryptophan. wikipedia.orgnumberanalytics.com This essential amino acid serves as the primary source of the characteristic indole ring system found in this extensive family of compounds. wikipedia.orgnumberanalytics.com

Tryptophan's role as the foundational precursor is unequivocal. wikipedia.orgnumberanalytics.com It is biosynthesized via the shikimate pathway, with anthranilate serving as a key intermediate. nih.govwikipedia.org The indole moiety of tryptophan is the direct contributor to the indole nucleus of the resulting alkaloids. wikipedia.orgnih.gov Through a process of decarboxylation, tryptophan is converted into tryptamine (B22526), a crucial first step in the biosynthesis of most indole alkaloids. numberanalytics.comuomustansiriyah.edu.iq

The biosynthesis of monoterpenoid indole alkaloids (MIAs), a major subgroup, involves the crucial condensation of tryptamine with another key precursor, the monoterpenoid secologanin (B1681713). numberanalytics.comhep.com.cn Tryptamine provides the indole component, while secologanin, derived from the terpenoid biosynthetic pathway, contributes the non-tryptophan portion of the molecule. hep.com.cn This pivotal coupling reaction is the gateway to the immense structural diversity observed within the MIA family. pnas.org

Enzymatic Cascade to Strictosidine (B192452) and its Derivatives

The convergence of the tryptophan and terpenoid pathways culminates in a critical enzymatic reaction that forges the central precursor to thousands of indole alkaloids.

The enzyme strictosidine synthase (STR) plays a central role in this process. nih.govuniprot.org It catalyzes the stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. nih.govuniprot.org This reaction is the first committed step in the biosynthesis of most monoterpenoid indole alkaloids. wikipedia.org The enzyme acts as a scaffold, bringing the two substrates into close proximity and facilitating the reaction with high stereoselectivity. wikipedia.org

Strictosidine synthase exclusively produces the 3-alpha(S) stereoisomer, known as strictosidine. nih.govmdpi.com This specific stereochemical configuration is paramount, as strictosidine serves as the universal precursor for the vast majority of monoterpenoid indole alkaloids. wikipedia.orgmdpi.com While the existence of its 3-beta(R) epimer, vincoside, has been noted, it is not a substrate for the subsequent enzymatic steps in the mainstream MIA biosynthetic pathway. nih.gov The biosynthesis of alkaloids with a C3 β-configuration, such as reserpine (B192253), involves a later enzymatic epimerization of the α-configured intermediate. biorxiv.orgresearchgate.net Following its formation, strictosidine is typically deglycosylated by strictosidine-β-glucosidase, yielding a highly reactive aglycone that can then be channeled into various downstream pathways to generate the diverse array of indole alkaloids. nih.govnih.gov

Stereochemical Control in Biosynthesis

The biosynthesis of indole alkaloids is characterized by a remarkable degree of stereochemical control, with enzymes meticulously dictating the three-dimensional arrangement of atoms in the final products. This precision is crucial, as different stereoisomers can exhibit distinct biological activities. nih.gov

The enzyme strictosidine synthase is a prime example of this stereochemical precision, ensuring the formation of only the (S)-configured strictosidine. mdpi.comacs.org While the initial steps of the pathway exhibit stringent stereocontrol, some downstream enzymes have shown a surprising tolerance for different stereoisomers, allowing for the diversification of alkaloid structures. nih.gov Recent research has shed light on the enzymatic control of stereochemistry at various points in the biosynthetic pathway, including the inversion of the C3 stereocenter, which is essential for the formation of certain classes of alkaloids. researchgate.netbiorxiv.org This intricate enzymatic control over stereochemistry is a key factor in generating the vast chemical diversity of indole alkaloids found in nature. biorxiv.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1910-71-0 |

|---|---|

Molecular Formula |

C23H31ClN2O5 |

Molecular Weight |

450.96 |

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride |

InChI |

InChI=1S/C23H30N2O5.ClH/c1-28-13-4-5-14-15-6-7-25-11-12-8-19(26)22(29-2)20(23(27)30-3)16(12)10-18(25)21(15)24-17(14)9-13;/h4-5,9,12,16,18-20,22,24,26H,6-8,10-11H2,1-3H3;1H |

InChI Key |

PHKXEQBQCMLATJ-UHFFFAOYSA-N |

SMILES |

COC1C(O)CC2CN3CCC4=C(NC5=C4C=CC(OC)=C5)C3CC2C1C(OC)=O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methyl reserpate hydrochloride; UNII-Q4844408PB; UNII Q4844408PB; UNIIQ4844408PB. |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Elucidation

Stereochemical Control in Biosynthesis

Mechanisms of C3 Beta-Configuration Establishment

A pivotal feature of reserpine's structure, which is shared by methyl reserpate, is the β-configuration at the C3 position. researchgate.netbiorxiv.orgsciety.org This contrasts with the more common α-configuration found in many monoterpene indole (B1671886) alkaloids. biorxiv.org It has been discovered that the biosynthesis proceeds through an α-configured strictosidine (B192452) precursor. sciencecast.orgresearchgate.netsciety.org The crucial C3 β-configuration is not a direct result of the initial condensation but is established later in the pathway through a two-step enzymatic epimerization process. sciencecast.orgresearchgate.netsciety.org This epimerization involves an oxidation step followed by a stereoselective reduction. researchgate.netbiorxiv.orgnih.govbiorxiv.org

Enzymatic Epimerization Processes (Flavin-Dependent Oxidase, NADPH-Dependent Reductase)

The enzymatic machinery responsible for the C3 epimerization has been identified as a coordinated effort between two key enzymes. sciencecast.orgresearchgate.netsciety.org

Flavin-Dependent Oxidase (RvYOO): An FAD-dependent oxidase, named RvYOO in Rauvolfia verticillata, catalyzes the oxidation of the initial α-configured intermediate, creating an iminium intermediate. biorxiv.org

NADPH-Dependent Reductase (RvDYR1): This iminium intermediate is then reduced by a medium-chain dehydrogenase/reductase (MDR), specifically RvDYR1, which is dependent on NADPH. biorxiv.org This reduction is stereospecific, yielding the final 3-epi product with the desired β-configuration. biorxiv.org

This two-step oxidation-reduction sequence is a key discovery in understanding the biosynthesis of reserpine (B192253) and its derivatives. biorxiv.org

Elucidation of Late-Stage Biosynthetic Steps

The later stages of the biosynthetic pathway involve a series of modifications to the alkaloid scaffold, leading to the final complex structure of reserpine, from which methyl reserpate can be derived.

Identification of Key Biosynthetic Enzymes

Through integrated approaches combining transcriptome mining, heterologous expression, and biochemical characterization, researchers have identified several key enzymes involved in the late stages of reserpine biosynthesis. biorxiv.org In total, eight biosynthetic enzymes have been identified that play a role in constructing the consecutive chiral centers and performing necessary modifications. sciencecast.orgresearchgate.netsciety.org

Enzymatic Methoxylation Processes

Methoxylation is a critical late-stage modification in the formation of reserpine. Specific enzymes have been identified that catalyze these reactions:

P450 Monooxygenase (RvCYP72A270): This cytochrome P450 enzyme is involved in the hydroxylation steps that precede methoxylation. biorxiv.orgbiorxiv.org

O-methyltransferase (Rv11OMT): This enzyme is responsible for the subsequent methylation of the hydroxyl groups, a key step in forming the methoxy (B1213986) groups present in the final molecule. biorxiv.orgbiorxiv.org

The table below summarizes the key enzymes and their functions in the late-stage biosynthesis.

| Enzyme Name | Enzyme Type | Function |

| RvYOO | Flavin-Dependent Oxidase | Oxidation for C3 epimerization. biorxiv.org |

| RvDYR1 | NADPH-Dependent Reductase | Stereospecific reduction for C3 epimerization. biorxiv.org |

| RvCYP72A270 | P450 Monooxygenase | Late-stage hydroxylation. biorxiv.orgbiorxiv.org |

| Rv11OMT | O-methyltransferase | Late-stage methoxylation. biorxiv.orgbiorxiv.org |

Reconstitution Studies of Intermediate Biosynthesis (e.g., Rauvomitorine G)

A significant achievement in understanding this pathway has been the successful reconstitution of the biosynthesis of rauvomitorine G. sciencecast.orgresearchgate.netsciety.org This key intermediate is formed through the coordinated action of the identified biosynthetic enzymes, including those responsible for late-stage methoxylation. sciencecast.orgresearchgate.netsciety.org The ability to reconstitute this part of the pathway in a heterologous host system provides strong evidence for the identified roles of these enzymes. biorxiv.org

Interrelationship with Related Alkaloid Biosynthesis

The biosynthetic pathway of reserpine shares common precursors and enzymatic strategies with other monoterpene indole alkaloids (MIAs). nih.govnih.gov The initial steps, involving the formation of strictosidine from tryptamine (B22526) and secologanin (B1681713), are conserved across a wide range of plant-derived alkaloids. wikipedia.orgnih.govnih.gov

Synthetic Methodologies of Methyl Reserpate and Analogues

Derivations from Parent Alkaloids

The most direct method for obtaining methyl reserpate involves the chemical modification of reserpine (B192253), a naturally occurring alkaloid extracted from the roots of Rauwolfia serpentina. slideshare.net

Methanolysis and Hydrolysis of Reserpine

Methyl reserpate is synthesized from reserpine through a process known as methanolysis. google.com This reaction involves the cleavage of the ester bond at the C-18 position of reserpine, which is esterified with 3,4,5-trimethoxybenzoic acid. nih.gov The process typically utilizes sodium methoxide (B1231860) in methanol (B129727), which acts as both the reagent and the solvent. google.com This base-catalyzed transesterification or hydrolysis selectively cleaves the trimethoxybenzoyl group, yielding methyl reserpate and methyl 3,4,5-trimethoxybenzoate (B1228286) as a byproduct.

The reaction can be described as the hydrolysis of the ester linkage, resulting in the formation of a free hydroxyl group at C-18 of the reserpic acid methyl ester. This transformation is a key step in the semisynthesis of reserpine analogues, as the exposed hydroxyl group can be subsequently re-esterified with various acid chlorides to produce a library of new compounds.

Reaction Conditions and Mechanistic Studies of Transformation

The conversion of reserpine to methyl reserpate is typically carried out under basic conditions. The use of sodium methoxide in methanol is a common protocol. google.com The reaction mechanism involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the 3,4,5-trimethoxybenzoyl ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release methyl reserpate and methyl 3,4,5-trimethoxybenzoate. The reaction is generally efficient and proceeds under controlled conditions to ensure the selective cleavage of the desired ester bond without affecting other sensitive functional groups in the molecule.

Mechanistic studies have focused on optimizing the reaction conditions to maximize the yield and purity of methyl reserpine. Factors such as the concentration of the base, reaction temperature, and time are critical parameters that are carefully controlled in industrial production.

Total Synthesis Approaches to the Methyl Reserpate Core Structure

The total synthesis of the methyl reserpate core, which is essentially the synthesis of reserpine itself, represents a significant challenge in organic chemistry due to its complex pentacyclic structure with six stereogenic centers. hebmu.edu.cnias.ac.in Several landmark total syntheses of reserpine have been accomplished, each showcasing innovative strategies and methodologies. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Asymmetric Synthesis Strategies

The development of asymmetric synthesis strategies has been crucial for obtaining enantiomerically pure methyl reserpate and its analogues. numberanalytics.comdiva-portal.orgpsu.edu Early total syntheses often produced racemic mixtures that required resolution. thieme-connect.comthieme-connect.com Modern approaches, however, focus on establishing the correct stereochemistry from the outset using chiral catalysts, auxiliaries, or substrates. organic-chemistry.orgnih.gov

One of the key challenges in the asymmetric synthesis of the methyl reserpate core is the stereocontrolled formation of the five contiguous stereocenters on the E-ring. hebmu.edu.cnlibretexts.org Various strategies have been employed, including:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters.

Catalytic Asymmetric Reactions: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. numberanalytics.commdpi.com

Substrate-Controlled Diastereoselection: Taking advantage of the inherent stereochemistry of an intermediate to direct the formation of new stereocenters.

A notable recent approach reported a catalytic, enantioselective total synthesis of (+)-reserpine, which inherently provides access to the (+)-methyl reserpate core. nih.gov This synthesis utilized a chiral aminothiourea catalyst to control a formal aza-Diels–Alder reaction, effectively setting the crucial C3 stereocenter. nih.gov

| Synthetic Approach | Key Features | Reference |

|---|---|---|

| Woodward's Total Synthesis (1956) | First total synthesis; established the foundation for future work. Produced a racemic mixture. | thieme-connect.comthieme-connect.comsynarchive.com |

| Stork's Total Synthesis (2005) | Employed a chiral induction strategy to establish distal stereocenters. | organic-chemistry.orgsynarchive.com |

| Catalytic Enantioselective Synthesis (Jacobsen, 2011) | Utilized a chiral aminothiourea catalyst for a key formal aza-Diels-Alder reaction to set the C3 stereocenter. | nih.gov |

Key Stereoselective Reactions (e.g., Pictet-Spengler Reaction, Ireland-Claisen Rearrangement)

Several key stereoselective reactions are fundamental to the successful total synthesis of the methyl reserpate core.

Pictet-Spengler Reaction: This reaction is crucial for the construction of the tetracyclic ring system of the indole (B1671886) alkaloid. It involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. In the context of methyl reserpate synthesis, the stereochemical outcome of the Pictet-Spengler reaction is critical for establishing the correct configuration at the C3 position. organic-chemistry.orglibretexts.org Stork's synthesis, for instance, carefully orchestrated the reaction conditions to favor the desired stereoisomer. organic-chemistry.org

Ireland-Claisen Rearrangement: This powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is used to form carbon-carbon bonds with excellent stereocontrol. nih.gov It has been employed in the synthesis of complex natural products to set key stereocenters. While not explicitly detailed in the provided context for methyl reserpate itself, its application in the synthesis of complex molecules with multiple stereocenters highlights its potential utility in advanced synthetic strategies for the methyl reserpate core. nih.govresearchgate.net

Diels-Alder Reaction: Woodward's pioneering synthesis of reserpine utilized a Diels-Alder reaction as a key step to construct the DE ring system and establish several stereocenters in a single operation. hebmu.edu.cnlibretexts.org

Radical Cyclization and N-Acyliminium Ion Chemistry Applications

More contemporary approaches to the synthesis of the methyl reserpate core have explored the use of radical cyclizations and N-acyliminium ion chemistry.

Radical Cyclization: These reactions offer a powerful method for forming carbocyclic and heterocyclic rings. In the context of reserpine synthesis, radical cyclizations have been investigated for the construction of the E-ring. iupac.org

N-Acyliminium Ion Chemistry: N-acyliminium ions are highly reactive intermediates that readily undergo cyclization reactions to form a variety of nitrogen-containing heterocyclic systems. nih.govru.nlresearchgate.net Their application in alkaloid synthesis is well-established. scielo.brrsc.org The intramolecular trapping of N-acyliminium ions by various nucleophiles provides a robust strategy for constructing the complex polycyclic framework of methyl reserpate. nih.gov This methodology allows for the stereocontrolled formation of new rings and has been a feature in several synthetic approaches to related alkaloids.

Gold-Catalyzed Cascade Cyclizations in Indole Alkaloid Synthesis

Gold-catalyzed reactions have emerged as a powerful tool in the synthesis of complex indole alkaloids, offering efficient and stereoselective pathways to key structural motifs. These reactions are particularly effective for constructing fused indolines and establishing quaternary carbon centers, which are common features in this class of natural products. nih.gov

A notable application of this methodology is the gold(I)-catalyzed cascade cyclization of alkynyl-indoles. nih.gov This process can efficiently generate fused indolines through a diastereoselective 6-endo-dig cyclization. The stereochemical outcome is often controlled by a bulky protecting group, such as a triisopropylsilyl (TIPS) group, which directs the cyclization. nih.gov Following the initial cyclization, a nucleophilic attack by a carboxy group on the resulting imine intermediate can lead to the formation of a lactone moiety. nih.gov This lactone can then be reductively cleaved to yield a tricyclic indoline, a versatile intermediate for the synthesis of complex alkaloids like those in the akuammiline (B1256633) family. nih.gov

The development of stereoselective gold-catalyzed cascade cyclizations of indole propargylic alcohols has provided a reliable synthetic route to fused polycyclic indolines. nih.gov These strategies highlight the utility of gold catalysis in creating intricate molecular architectures from relatively simple starting materials. nih.govresearchgate.net The power of this approach lies in its ability to trigger a sequence of bond-forming events in a single step, rapidly building molecular complexity. thieme-connect.de

Research Findings on Gold-Catalyzed Cyclizations

| Reaction Type | Substrate | Key Transformation | Resulting Structure | Application |

|---|---|---|---|---|

| Cascade Cyclization | Alkynyl-Indoles | Diastereoselective 6-endo-dig cyclization followed by nucleophilic attack | Fused Indolines with Lactone Moiety | Synthesis of Akuammiline Alkaloid Precursors nih.gov |

Divergent Synthetic Routes to Related Indole Alkaloids

Divergent synthesis is a powerful strategy that enables the creation of multiple, structurally distinct natural products from a single, advanced common intermediate. digitellinc.com This approach is particularly valuable in the field of indole alkaloids, where numerous compounds share a common biosynthetic origin but exhibit significant structural variation. The core principle involves assembling a common scaffold and then introducing structural diversity in the late stages of the synthesis. digitellinc.com

One such strategy, inspired by Stork's synthesis of reserpine, targets a variety of yohimbinoid alkaloids, such as venenatine and alstovenine, from a common pentacyclic intermediate. nih.gov This approach relies on the careful tuning of reaction conditions to control the stereochemical outcome of key cyclization steps. nih.gov A pivotal reaction in many of these syntheses is the Pictet-Spengler cyclization, which involves the condensation of a tryptamine derivative with an aldehyde or ketone followed by ring closure to form a β-carboline system. nih.govresearchgate.net The diastereoselectivity of this late-stage cyclization can be controlled to access different series of natural products. nih.gov

The efficiency of divergent synthesis is demonstrated by the ability to access seven different classes of alkaloid natural products from a common intermediate, assembled via a [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole. digitellinc.com This cascade forges a pentacyclic carbon skeleton and sets six contiguous stereocenters in a single operation. digitellinc.com From this shared core, unique bonds are formed in the final steps to yield distinct alkaloid skeletons. digitellinc.com

Divergent Synthesis of Yohimbinoid Alkaloids

| Common Intermediate | Key Reaction | Resulting Alkaloids | Strategic Approach |

|---|---|---|---|

| Pentacycle from Hydrindanone Precursor | Late-stage Pictet-Spengler Cyclization | Venenatine, Alstovenine | Elaboration of pentacycles varying only in the indole moiety nih.gov |

Synthetic Modifications for Analogue Development

Condensation and Coupling Reactions for Esterification

Methyl reserpate serves as a crucial intermediate in the semi-synthesis of reserpine analogues. The ester group at the C-18 position is a key site for structural modification, which is typically achieved through esterification or transesterification reactions. Esterification is a type of condensation reaction where an alcohol reacts with a carboxylic acid (or its derivative, like an acid chloride) to form an ester, usually with the elimination of a small molecule like water. ck12.orglibretexts.org

In the context of methyl reserpate analogues, this involves the coupling of the hydroxyl group of methyl reserpate with various acids. For instance, the synthesis of rescinnamine (B1680530) involves the esterification of methyl reserpate with 3,4,5-trimethoxycinnamic acid derivatives. These reactions often require specific coupling agents or catalysts to proceed efficiently, especially when dealing with complex and sterically hindered substrates. rsc.org

The esterification reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible. libretexts.orgchemguide.co.uk To drive the reaction to completion, the water produced is often removed as it forms. chemguide.co.uk In complex syntheses, more sophisticated methods like the Yamaguchi protocol may be employed, particularly when standard procedures fail to provide acceptable yields. rsc.org The careful selection of coupling reagents and reaction conditions is critical to preserve the sensitive stereocenters present in the methyl reserpate core.

Design Principles for Structural Diversification

The structural diversification of indole alkaloids like methyl reserpate is guided by the goal of creating new molecular scaffolds to explore novel biological activities. researchgate.net A primary design principle is the use of a common, highly functionalized core structure, from which a library of analogues can be generated through late-stage modifications. digitellinc.com

Key strategies for diversification include:

Modification of the Indole Nucleus: The indole ring itself can be a target for modification. Varying the substituents on the indole moiety of a common precursor, as seen in divergent syntheses, can lead to different natural products. nih.gov

Ring-Cleavage and Rearrangement: Chemical reactions that open one of the rings in the pentacyclic structure can provide access to entirely new molecular scaffolds. For example, treatment of yohimbine (B192690) with cyanogen (B1215507) bromide can lead to ring-opened products that serve as templates for further derivatization. researchgate.net

Functional Group Interconversion: The existing functional groups on the alkaloid skeleton provide handles for diversification. The ester group of methyl reserpate is a prime example, allowing for the synthesis of a wide array of esters with different properties. Oxidation-induced cascade strategies that activate the indole C2-C3 double bond can also be used to install new oxygen-containing functionalities. researchgate.net

The overarching principle is to leverage the complex, stereochemically rich core of the natural product and apply efficient chemical transformations to rapidly generate structural diversity. researchgate.net This approach allows chemists to systematically alter the molecule's properties and potentially re-engineer its biological profile. researchgate.net

Structure Activity Relationships Sar and Structural Modifications

Analysis of Substituent Effects

The specific chemical groups attached to the core alkaloid structure significantly modulate its activity.

An increase in molecular size can sometimes hinder activity by impeding diffusion or creating steric clashes within a binding site. dokumen.pub However, it can also provide additional points of contact, enhancing affinity. The comparison between methyl reserpate and its parent, reserpine (B192253), is illustrative. Reserpine contains an additional 3,4,5-trimethoxybenzoyl group, making it a larger molecule. This additional group significantly increases its inhibitory potency (Ki of ~1 nM for reserpine vs. 38 nM for methyl reserpate), demonstrating that the increased size and the specific substituents of the added moiety contribute to a much tighter binding interaction. nih.gov

Design and Synthesis of Mechanistic Probes

Methyl reserpate serves as a valuable starting material (scaffold) for the synthesis of new chemical probes designed to investigate specific biological pathways. Its core structure can be systematically modified to create libraries of related compounds with altered properties.

A key example is the synthesis of rescinnamine (B1680530) analogs to probe the MSH2-dependent cell death pathway in cancer cells. nih.govekb.eg In these synthetic schemes, methyl reserpate, obtained from the basic methanolysis of reserpine, is first reacted with a compound like acryloyl chloride to form an intermediate such as acryloyl reserpate. nih.govdtic.mil This intermediate then undergoes palladium-catalyzed Heck coupling reactions with various substituted aryl iodides. ekb.eg This strategy allows for the creation of a diverse set of rescinnamine derivatives where the properties of the molecule are systematically varied. nih.govekb.eg These newly synthesized analogs are then used as mechanistic probes to study their effects on cell viability and to determine if they target the MSH2 protein, providing insights into its function in apoptosis. nih.govdtic.mil

| Starting Material | Reaction | Key Intermediate/Product | Purpose |

|---|---|---|---|

| Methyl Reserpate | Condensation with Acryloyl Chloride | Acryloyl Reserpate | Intermediate for further modification. nih.gov |

| Acryloyl Reserpate | Palladium-catalyzed Heck Coupling with Aryl Iodides | Rescinnamine Derivatives | Probes for MSH2-dependent apoptosis. ekb.eg |

| Methyl Reserpate | Condensation with Propionoyl Chloride | Saturated Reserpate Derivative | Probe for structure-activity relationship studies. nih.gov |

Development of Methyl Reserpate Derivatives for SAR Studies

The chemical scaffold of methyl reserpate offers several sites for modification, primarily the hydroxyl group at the C-18 position. Researchers have synthesized a variety of derivatives by esterifying this hydroxyl group to probe its role in molecular interactions and biological effects. These synthetic efforts have been instrumental in building a comprehensive SAR profile for this class of compounds.

Methyl reserpate itself is produced through the methanolysis of reserpine. google.com While reserpine exhibits potent monoamine-depleting and sedative effects, methyl reserpate is notably devoid of these sedative properties, highlighting the critical contribution of the 3,4,5-trimethoxybenzoyl ester group in reserpine's primary pharmacological action. The investigation into methyl reserpate derivatives aims to separate and refine the activities associated with the core alkaloid structure.

A key area of investigation has been the inhibition of norepinephrine (B1679862) transport. Studies have shown that methyl reserpate competitively inhibits this transport mechanism. chemfaces.com By comparing the inhibitory constants (Ki) of methyl reserpate and its parent compound, reserpine, along with other derivatives, a clearer picture of the structural requirements for this activity emerges. For instance, reserpinediol (B1214342), which lacks the methyl ester group of methyl reserpate, shows significantly reduced inhibitory potency, underscoring the importance of the ester functionality at this position for effective binding and inhibition. chemfaces.com

Further synthetic modifications have led to derivatives with unique pharmacological profiles. The creation of esters such as methyl reserpate acetate (B1210297) and methyl reserpate 3,4-methylenedioxy-benzoate has been documented, with these compounds showing reserpine-like pharmacological properties. google.com Another notable derivative is tetrahydropyranyl methyl reserpate (Su-7064), which demonstrated a significant separation of effects compared to reserpine. Su-7064 showed enhanced specificity in stimulating ACTH release and suppressing estrus, with considerably lower sedative effects, further illustrating how modifications to the C-18 ester group can fine-tune the biological activity profile.

| Compound | Key Structural Difference from Methyl Reserpate | Effect on Norepinephrine Transport Inhibition (Ki value) | Other Notable Pharmacological Effects |

| Reserpine | Has a 3,4,5-trimethoxybenzoyl ester at C-18 | ~1 nM chemfaces.com | Potent sedative and antihypertensive effects. |

| Methyl Reserpate | - | 38 ± 10 nM chemfaces.com | Lacks sedative properties. |

| Reserpinediol | Lacks the C-16 methyl ester group | 440 ± 240 nM chemfaces.com | Significantly less potent inhibitor than methyl reserpate. chemfaces.com |

| Tetrahydropyranyl methyl reserpate (Su-7064) | Has a tetrahydropyranyl group instead of a hydroxyl at C-18 | Data not available | Enhanced ACTH release and estrus suppression with low sedation. |

This table summarizes the structure-activity relationships of methyl reserpate and its key derivatives, highlighting how modifications to the core structure impact biological activity.

More recent research has focused on synthesizing rescinnamine analogues from methyl reserpate to investigate their potential as inducers of MSH2/MSH6 mismatch repair proteins, which play a role in apoptotic pathways. researchgate.net These studies continue to expand the SAR landscape, exploring new therapeutic applications for derivatives of the methyl reserpate scaffold.

Mechanistic Studies of Biological Activity in in Vitro and Animal Models

Molecular and Cellular Targets

The biological effects of methyl reserpate hydrochloride are initiated through its interaction with specific molecular and cellular components within the nervous system. These interactions disrupt the normal storage and release of key neurotransmitters.

Inhibition of ATP/Mg²⁺ Pump in Presynaptic Neurons

This compound targets and inhibits the ATP/Mg²⁺ pump located on the membrane of storage vesicles within presynaptic neurons. chemicalbook.comdrugbank.compharmacompass.com This pump is crucial for the active transport and sequestration of monoamine neurotransmitters into these vesicles, a process that requires energy in the form of ATP. nih.gov By inhibiting this pump, methyl reserpate disrupts the ability of the neuron to concentrate neurotransmitters, leading to their depletion from storage sites. chemicalbook.com

Irreversible Blockade of Vesicular Monoamine Transporters (VMAT1, VMAT2)

The compound exerts its effects through an irreversible blockade of both isoforms of the vesicular monoamine transporter, VMAT1 and VMAT2. lookchem.comresearchgate.netguidechem.com These transporters are essential for packaging monoamines from the cytoplasm into synaptic vesicles. wikipedia.org Reserpine (B192253), the parent compound of methyl reserpate, binds with high affinity to both VMAT1 and VMAT2. lookchem.comnih.gov This irreversible inhibition prevents the uptake and storage of neurotransmitters, leaving them vulnerable to metabolic degradation in the cytoplasm. chemicalbook.com While both transporters are affected, VMAT2 is a primary target in the central nervous system. elifesciences.org

Interaction with Catecholamine and Serotonin (B10506) Storage Vesicles

Methyl reserpate directly interacts with the storage vesicles responsible for holding catecholamines (such as dopamine (B1211576) and norepinephrine) and serotonin. nih.gov This interaction is fundamental to its mechanism of action, as it disrupts the primary storage mechanism for these neurotransmitters within presynaptic nerve terminals. nih.gov The inability to store these monoamines leads to their depletion from the neuron.

Neurotransmitter Dynamics and Modulation

The molecular interactions of this compound culminate in significant alterations to the dynamics and modulation of neurotransmitter systems.

Depletion of Catecholamines (Dopamine, Norepinephrine) and Serotonin

Table 1: Effect of Reserpine on Striatal Dopamine Levels in Mice

| Treatment | Time Post-Treatment (hours) | Striatal Dopamine Level (% of Normal) | Reference |

|---|---|---|---|

| Reserpine (5 mg/kg, s.c.) | 13 | <1% | jneurosci.org |

Impact on Neurotransmission Pathways

Table 2: Summary of Neurotransmitter Depletion by Methyl Reserpate's Parent Compound, Reserpine

| Neurotransmitter | Effect | Mechanism | Reference |

|---|---|---|---|

| Dopamine | Depletion | Inhibition of VMAT2, leading to cytoplasmic degradation by MAO. | lookchem.comjneurosci.org |

| Norepinephrine (B1679862) | Depletion | Inhibition of VMAT1 and VMAT2, preventing vesicular storage. | lookchem.comnih.gov |

| Serotonin | Depletion | Inhibition of VMAT1 and VMAT2, leading to depletion from storage vesicles. | lookchem.com |

Preclinical Pharmacological Profiling (In Vitro Assays)

The in vitro pharmacological profile of this compound has been characterized to elucidate its interaction with specific molecular targets. These studies are crucial for understanding the compound's mechanism of action at the cellular level.

Receptor binding assays are employed to determine the affinity of a compound for specific receptors. In the case of methyl reserpate, studies have focused on its ability to interact with monoamine transporters. Research has shown that methyl reserpate competitively inhibits the binding of [³H]reserpine to chromaffin-vesicle membranes. nih.gov This suggests that methyl reserpate binds to the same site on the vesicular monoamine transporter (VMAT) as reserpine. nih.gov The alkaloid ring system, which is present in methyl reserpate, appears to be the crucial component for binding to the amine binding site of the catecholamine transporter. nih.gov

Functional assays are utilized to measure the biological response following the interaction of a compound with its target. For methyl reserpate, these assays can include the measurement of intracellular second messengers like cyclic AMP (cAMP) and calcium ions (Ca²⁺) in cell lines engineered to express specific receptors. These studies help to determine whether the compound acts as an agonist or antagonist at a particular receptor. For instance, in dopaminergic neurons, the activation of D1 receptors can lead to an increase in cAMP levels, while D2 receptor activation can inhibit it. nih.gov Studies on the parent compound, reserpine, show that it causes a depletion of monoamines, which in turn affects these signaling pathways. chemicalbook.in Functional assays with methyl reserpate would clarify its specific effects on these downstream signaling cascades.

Inhibition kinetics studies provide quantitative measures of a compound's potency as an inhibitor of a specific enzyme or transporter. Methyl reserpate has been shown to be a competitive inhibitor of norepinephrine transport into chromaffin vesicles. nih.gov The inhibition constant (Kᵢ) is a measure of the concentration of inhibitor required to produce half-maximum inhibition.

| Compound | Inhibition Constant (Kᵢ) for Norepinephrine Transport | Reference |

|---|---|---|

| Methyl reserpate | 38 ± 10 nM | nih.gov |

| Reserpine | ~1 nM | nih.gov |

| Reserpinediol (B1214342) | 440 ± 240 nM | nih.gov |

As the data indicates, while methyl reserpate is a potent inhibitor of norepinephrine transport, it is less potent than its parent compound, reserpine. nih.gov The inhibitory action is attributed to the alkaloid ring system of the molecule. nih.gov

Animal Model Applications for Mechanistic Insight

Animal models are indispensable tools for investigating the complex physiological and behavioral effects of compounds like this compound in a living organism.

Methyl reserpate and its parent compound, reserpine, are utilized to create animal models that mimic the symptoms of neurodegenerative disorders, particularly Parkinson's disease. frontiersin.org Reserpine induces Parkinson's-like symptoms by inhibiting vesicular monoamine transporters, leading to the depletion of monoamine neurotransmitters, including dopamine, in the brain. chemicalbook.infrontiersin.org This dopamine depletion replicates a key pathological feature of Parkinson's disease. frontiersin.org These models are instrumental for studying the underlying disease mechanisms and for the preclinical evaluation of potential therapeutic agents. frontiersin.org For example, drugs can be tested for their ability to alleviate the motor and non-motor symptoms induced by reserpine in rodents. frontiersin.org

Studies in rodents have been conducted to understand the specific neurochemical alterations induced by reserpine, the parent compound of methyl reserpate. Administration of reserpine to mice leads to a reduction in tyrosine hydroxylase (TH) immunoreactivity in the striatum. nih.gov Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine. nih.gov These neurochemical changes are accompanied by behavioral alterations, such as increased vacuous chewing movements and reduced locomotion. nih.gov Such studies provide insights into how the monoamine-depleting effects of these compounds translate into observable behavioral outcomes. nih.gov

Studies on Epigenetic Modulation (e.g., Alpha-Synuclein (B15492655) Gene Methylation)

Based on a comprehensive review of available scientific literature, there are no specific studies investigating the direct role of this compound in epigenetic modulation, including the methylation of the alpha-synuclein gene. Research in the field of neurodegenerative diseases has established that the α-synuclein protein itself can play a role in epigenetic regulation by binding to DNA and histones, thereby controlling the transcription of specific genes. nih.gov For instance, overexpression of α-synuclein has been shown to alter DNA methylation and increase histone H3K9 methylation. d-nb.infotargetmol.com These epigenetic mechanisms are recognized as being involved in the pathology of synucleinopathies like Parkinson's disease. nih.gov However, studies directly linking this compound to the modulation of these specific epigenetic pathways have not been identified.

Analysis of Autophagic Impairment in Disease Models

There is currently a lack of scientific studies focused on the analysis of this compound's effect on autophagic impairment in disease models. Autophagy is a critical cellular process for degrading and recycling cellular components, and its dysregulation is implicated in numerous diseases. cymitquimica.commedkoo.com While its parent compound, reserpine, is listed by some chemical suppliers as being related to the research area of autophagy, specific data from mechanistic studies involving this compound and its impact on autophagic pathways or flux are not available in the reviewed literature. drugbank.com

Research on Monoamine-Related Behavioral Phenotypes (e.g., Depression Models)

This compound and its parent compound, reserpine, are well-documented for their profound effects on the central nervous system, primarily through the depletion of monoamine neurotransmitters. mdpi.com This action has been widely exploited in pharmacological research to create animal models of depression, facilitating the study of monoamine-related behavioral phenotypes.

The primary mechanism of action involves the inhibition of the vesicular monoamine transporter (VMAT). mdpi.combiorxiv.org This transporter is responsible for sequestering cytosolic monoamines—such as serotonin, dopamine, and norepinephrine—into synaptic vesicles for subsequent release. By inhibiting VMAT, methyl reserpate leads to the depletion of these key neurotransmitters from nerve terminals. mdpi.com The resulting neurochemical deficit mimics some of the neurobiological characteristics hypothesized to underlie major depressive disorder, leading to observable behavioral changes in animal models. mdpi.commdpi.com

In these models, administration of reserpine or its derivatives induces a behavioral syndrome characterized by symptoms analogous to human depression, such as akinesia (lack of movement), ptosis (drooping eyelids), and general lethargy. cabidigitallibrary.orgescholarship.org These models have been instrumental in the development and screening of new antidepressant medications. mdpi.com Researchers can assess the efficacy of potential antidepressants by evaluating their ability to reverse the behavioral despair induced by the monoamine depletion. mdpi.com For example, studies have used reserpine-treated rats to test the effectiveness of various antidepressants in mitigating depressive symptoms. mdpi.com

| Study Focus | Animal Model | Compound Used | Key Findings | Reference |

|---|---|---|---|---|

| Creation of Depression Model | Rats | Methyl Reserpate | Depletion of serotonin levels created a model for depression, used to test the efficacy of various antidepressants. | mdpi.com |

| Dopamine Depletion Model | Mice | Reserpine (methyl reserpate 3,4,5-trimethoxybenzoic acid ester) | Striatal dopamine levels fell to less than 1% of normal 13 hours after injection, leading to docile behavior and little voluntary movement. | |

| Parkinson's Disease Model | Rats | Reserpine | Induced a state characterized by akinesia, bradykinesia, and tremors, mimicking symptoms of Parkinson's disease due to biogenic amine depletion. | cabidigitallibrary.org |

| Systematic Review of Depression Effects | Human Studies | Reserpine | Evidence for reserpine causing depression is conflicting, challenging the simple monoamine hypothesis of depression. | escholarship.org |

Ancillary Biological Activities Research

Antimicrobial Activities (e.g., Biofilm Inhibition)

A review of the scientific literature did not yield any studies investigating the antimicrobial or biofilm-inhibiting properties of this compound. While research into novel antimicrobial agents is extensive, with many natural and synthetic compounds being tested for their ability to inhibit the growth of bacteria and fungi or to disrupt biofilm formation, this compound has not been identified as a subject of such studies.

Influence on Endocrine Functions in Animal Models

Research has shown that derivatives of methyl reserpate can influence endocrine functions in animal models. A notable study investigated the effects of methyl-18-epi-o-methylreserpate hydrochloride (SU-9064), an analogue of reserpine, on the endocrine system of rats.

This research demonstrated that SU-9064 is capable of stimulating the release of lactogen (prolactin) from the anterior pituitary gland, an effect similar to that of reserpine. This was evidenced by a significant decrease in lactogen content within the pituitary gland following administration of the compound. The study suggested that this lactogen-releasing ability resides in the part of the molecule that is common to both reserpine and its analogue.

Further endocrine effects were observed in the context of the female reproductive cycle. Administration of SU-9064 to rats led to a significant prolongation of the estrous cycle. This effect was attributed to the compound's ability to stimulate progesterone (B1679170) production from the corpus luteum, a response typically associated with the action of lactogen. Additionally, the compound was observed to stimulate mammary gland growth and initiate secretory activity. These findings underscore the potential of methyl reserpate derivatives to interact with and modulate key endocrine pathways.

| Compound | Animal Model | Endocrine Effect | Key Measurement/Observation | Reference |

|---|---|---|---|---|

| Methyl-18-epi-o-methylreserpate hydrochloride (SU-9064) | Rats | Lactogen Release | Up to a 24.2% decrease in anterior pituitary lactogen content. | |

| Estrous Cycle | Prolongation of the cycle from an average of 4.8 days to 11.6 days. | |||

| Corpus Luteum Function | Stimulated progesterone production, indicated by a positive deciduomata response. | |||

| Mammary Gland | Stimulated gland growth and initiated secretory activity. |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Separation and Purification

Chromatography is the cornerstone for isolating and quantifying methyl reserpate hydrochloride. The selection of a specific chromatographic technique is contingent upon the analytical objective, whether it be for purity assessment, quantification in a mixture, or preparative isolation.

HPLC and UPLC are the most prevalent techniques for the analysis of reserpine-related alkaloids, including methyl reserpate. researchgate.net These methods offer high resolution and sensitivity for separating structurally similar compounds.

Reversed-phase HPLC (RP-HPLC) is the standard approach, utilizing a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. jocpr.comnih.gov The mobile phase commonly consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid or acetic acid to ensure good peak shape and resolution for basic compounds like alkaloids. bioline.org.brsielc.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to achieve optimal separation of a wide range of alkaloids with different polarities. ekb.eg

UPLC, which uses columns packed with smaller particles (typically sub-2 µm), provides significant advantages over traditional HPLC, including increased resolution, higher sensitivity, and substantially shorter analysis times. americanlaboratory.com This allows for higher throughput in quality control environments. The fundamental principles of separation remain the same as in HPLC, but the system is optimized to handle the higher backpressures generated by the smaller particles. waters.com

| Parameter | HPLC Method Example | UPLC Method Example |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) ekb.eg |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 5.0) ekb.egB: Isopropanol |

| Elution Mode | Gradient | Gradient ekb.eg |

| Flow Rate | ~1.0 mL/min | ~0.2-0.4 mL/min ekb.eg |

| Detector | Photodiode Array (PDA) or UV | PDA or Tandem Mass Spectrometry (MS/MS) ekb.eg |

| Application | Purity testing, quantification of related substances. jocpr.com | Rapid screening, stability studies, analysis in biological matrices. ekb.eg |

HPTLC is a powerful planar chromatographic technique valued for its simplicity, cost-effectiveness, and high throughput, making it suitable for the qualitative and quantitative analysis of alkaloids. sciencepub.netjfda-online.com The method involves spotting the sample on a high-performance plate (e.g., silica (B1680970) gel 60 F254) and developing it in a closed chamber with a suitable mobile phase. researchgate.netijrpr.com

For the separation of indole (B1671886) alkaloids like methyl reserpate, a multi-component mobile phase is often required to achieve the necessary selectivity. researchgate.net After development, densitometric scanning is used for quantification by measuring the absorbance or fluorescence of the separated spots at a specific wavelength. ijrpr.com The method's validity is established through parameters like linearity, precision, accuracy, and recovery, in accordance with ICH guidelines. ijrpr.com

| Parameter | HPTLC Method Details |

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 researchgate.net |

| Mobile Phase | Toluene:Ethyl Acetate (B1210297):Diethylamine:Glacial Acetic Acid (e.g., 6.5:5.0:1.5:0.5 v/v/v/v) researchgate.net |

| Chamber | Twin-trough chamber with mobile phase saturation jfda-online.com |

| Detection | Densitometric scanning in absorbance/reflectance mode (e.g., at 268 nm) sciencepub.net |

| Application | Quantification in herbal extracts and pharmaceutical formulations, purity checks. sciencepub.netresearchgate.net |

The application of Gas Chromatography (GC) for analyzing alkaloids such as this compound is limited by their low volatility and thermal instability. sigmaaldrich.com Direct analysis is often not feasible. To overcome this, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.comgcms.cz

The most common derivatization approach for compounds containing hydroxyl (-OH) and amine (-NH) functional groups, both present in methyl reserpate, is silylation. tcichemicals.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comtcichemicals.com This process reduces the polarity of the molecule, decreases its boiling point, and minimizes its adsorption within the GC system, enabling chromatographic separation. sigmaaldrich.com

Ion-Pair Chromatography (IPC) is a variation of reversed-phase HPLC that is particularly effective for separating charged or highly polar analytes like this compound on a non-polar stationary phase. technologynetworks.comyoutube.com This technique involves adding an ion-pairing reagent to the mobile phase. nih.gov

For a basic analyte like an alkaloid, which is protonated and positively charged in an acidic mobile phase, an anionic ion-pairing reagent such as an alkyl sulfonate is used. nih.gov The reagent forms a neutral, hydrophobic ion pair with the charged analyte. technologynetworks.com This neutral complex can then be retained and separated on a standard C8 or C18 reversed-phase column based on its hydrophobicity. technologynetworks.com The concentration of the ion-pairing reagent, the type and concentration of the organic modifier in the mobile phase, and the pH are critical parameters that must be optimized to control the retention and selectivity of the separation. technologynetworks.com

Developing a robust analytical method for a specific alkaloid profile containing this compound requires a systematic approach. The initial step involves selecting the most appropriate chromatographic technique (e.g., UPLC for speed and resolution, HPTLC for high-throughput screening, or preparative HPLC for isolation) based on the analytical goal. jfda-online.comscirp.org

Key considerations in method development include:

Stationary Phase Selection: A C18 column is a common starting point for reversed-phase methods, but other chemistries (C8, Phenyl) may offer different selectivity for complex mixtures. jocpr.com

Mobile Phase Optimization: This involves screening different organic solvents (acetonitrile, methanol) and adjusting the pH of the aqueous component. For ionizable compounds like alkaloids, pH control is crucial for achieving reproducible retention times and good peak shapes. ekb.eg

Forced Degradation Studies: To develop a stability-indicating method, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The method must be able to separate the intact drug from any degradation products formed, demonstrating specificity. scirp.org

Validation: The final method is validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. jocpr.com

Spectroscopic Techniques for Structural Elucidation

While chromatography separates components of a mixture, spectroscopy provides detailed information about a molecule's structure. The combination of chromatographic separation with spectroscopic detection, particularly Mass Spectrometry and Nuclear Magnetic Resonance, is indispensable for the unambiguous identification and structural elucidation of this compound.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and elemental composition of a compound. In LC-MS analysis of methyl reserpate, electrospray ionization (ESI) in the positive mode is typically used, which generates the protonated molecular ion [M+H]⁺. For methyl reserpate (C₂₃H₃₀N₂O₅), this ion is observed at a mass-to-charge ratio (m/z) of 415.223. nih.gov Tandem mass spectrometry (MS/MS or MS²) provides further structural information by fragmenting the precursor ion and analyzing the resulting product ions, which creates a characteristic fragmentation pattern that can be used for structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for de novo structural elucidation of organic molecules. slideshare.net It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Identifies the different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons.

¹³C NMR: Shows the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). nih.gov

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure and confirmation of its stereochemistry. scirp.org

| Technique | Information Provided | Example Data for Methyl Reserpate |

| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation pattern. | Precursor Ion [M+H]⁺: m/z 415.223 nih.govKey MS2 Fragments: m/z 174.0914, 131.0727, 159.0679 nih.gov |

| ¹³C NMR Spectroscopy | Number and type of carbon atoms in the molecule. | Spectra available in databases confirming the 23 carbon atoms of the structure. nih.gov |

| ¹H NMR Spectroscopy | Number and type of hydrogen atoms and their connectivity. | Confirms proton environments and coupling, essential for stereochemical assignment. amazonaws.com |

| 2D NMR (COSY, HSQC, HMBC) | Complete C-H framework and long-range correlations. | Used to definitively assign all proton and carbon signals and confirm the yohimban (B1201205) skeleton. scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of this compound. Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) spectroscopy, along with two-dimensional (2D-NMR) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allow for the assignment of all proton and carbon signals within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact elemental composition of this compound. This technique provides a highly accurate mass measurement of the parent ion, allowing for the calculation of its molecular formula with a high degree of confidence. The high-resolution data helps to distinguish methyl reserpate from other compounds with similar nominal masses, ensuring its positive identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photodiode Array (PDA) Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the characterization of this compound, owing to the presence of a chromophoric indole ring system in its structure. The UV spectrum of methyl reserpate typically exhibits characteristic absorption maxima. When coupled with a Photodiode Array (PDA) detector in a chromatography system, it allows for the continuous monitoring of the eluent at multiple wavelengths, providing both quantitative data and spectral information for peak purity assessment.

Hyphenated Techniques (e.g., LC-MS, UPLC-MS)

The coupling of liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) represents a powerful approach for the analysis of this compound. LC-MS and UPLC-MS methods offer high separation efficiency and sensitive detection. These hyphenated techniques are capable of separating methyl reserpate from a complex matrix and providing simultaneous mass spectrometric data for its confirmation and quantification.

Quantitative Analysis and Method Validation

Development of Precise and Sensitive Quantification Methods

The development of precise and sensitive analytical methods is crucial for the accurate quantification of this compound. High-performance liquid chromatography (HPLC) with UV or PDA detection is a commonly employed technique. Method development involves optimizing various parameters such as the stationary phase (column), mobile phase composition (solvents and additives), flow rate, and injection volume to achieve optimal separation and sensitivity.

Accuracy, Reproducibility, and Linearity Assessments

To ensure the reliability of quantitative data, analytical methods must undergo rigorous validation. This process includes the assessment of accuracy, which is the closeness of the measured value to the true value. Reproducibility, or precision, is evaluated by analyzing the same sample multiple times to determine the degree of scatter between the results. Linearity is established by analyzing a series of standards of known concentrations to demonstrate that the method's response is proportional to the analyte concentration over a specific range.

Extraction and Sample Preparation Techniques for Research Samples

The accurate analysis and characterization of this compound from research samples, particularly those of plant origin like Rauwolfia serpentina, necessitate meticulous extraction and sample preparation protocols. google.comgoogle.comsciencepub.net These procedures are designed to isolate the target alkaloid from a complex matrix of other phytochemicals and prepare it for subsequent analytical techniques such as high-performance liquid chromatography (HPLC). hplcvials.comfishersci.pt

Initial extraction from plant material, such as the ground roots of Rauwolfia species, is commonly performed using organic solvents. google.comgoogle.com Methanol is a frequently employed solvent for this purpose. google.comsciencepub.net The process can involve stirring the powdered plant material with the solvent or percolation. google.comgoogle.com For instance, dried root powder of Rauwolfia serpentina can be extracted multiple times with methanol at an elevated temperature (e.g., 50°C) to enhance extraction efficiency. sciencepub.net Following extraction, the solvent is typically evaporated under a vacuum to yield a crude residue. sciencepub.net

Subsequent purification steps are crucial to remove interfering substances. The crude extract is often redissolved in a dilute acid, such as hydrochloric acid (HCl), and then filtered. sciencepub.net The pH of the filtrate can then be adjusted to a specific value (e.g., pH 6) with a base like sodium hydroxide (B78521) (NaOH) to facilitate the separation of alkaloids. sciencepub.net Liquid-liquid extraction (LLE) is another key step, where the aqueous acidic extract is partitioned with a water-immiscible organic solvent like chloroform (B151607) to separate the alkaloids. google.comgoogle.com

For high-purity samples required for detailed spectroscopic analysis, chromatographic techniques are indispensable. Column chromatography using adsorbents like alumina (B75360) is a standard method for fractionating the crude alkaloid mixture. google.com A gradient of solvents, for example, a chloroform-methanol mixture, can be used to elute the compounds from the column. google.com Further refinement is often achieved using preparative HPLC, which offers superior separation and yields highly purified methyl reserpate. Before injection into an HPLC system, samples must be appropriately prepared by ensuring complete dissolution in a compatible solvent, adjusting the concentration, and filtering through a micro-filter (e.g., 0.22 or 0.45 micron) to remove particulates that could damage the column. alwsci.com

| Technique | Purpose | Reagents/Materials | Typical Application |

| Solvent Extraction | Initial isolation from solid plant material. | Methanol, Ethanol, Acetic Acid. google.com | Extracting alkaloids from ground Rauwolfia roots. google.comgoogle.com |

| Liquid-Liquid Extraction (LLE) | Separating alkaloids from aqueous solutions. | Chloroform, Ethyl Acetate, Water (with pH adjustment). google.com | Purifying the crude extract after initial solvent removal. google.com |

| Column Chromatography | Fractionation and purification of the extract. | Alumina, Silica Gel. google.com | Separating methyl reserpate from other co-extracted alkaloids. google.com |

| Solid-Phase Extraction (SPE) | Sample clean-up and concentration. | Reversed-phase C18 cartridges. chemicalpapers.com | Removing interfering compounds before HPLC analysis. chemicalpapers.com |

| Filtration | Removal of particulate matter. | 0.22/0.45 µm syringe filters. alwsci.com | Final sample preparation step before HPLC injection. alwsci.com |

Application in Plant Cell Culture and Tissue Analysis

Methyl reserpate, as a derivative and precursor of other important indole alkaloids, is a subject of study in plant biotechnology, particularly in the context of plant cell and tissue cultures of Rauwolfia species. researchgate.net These in vitro systems offer a controlled environment to study and potentially enhance the production of valuable secondary metabolites. nih.govmazums.ac.ir

The analysis of methyl reserpate in different plant tissues (e.g., roots, stems, leaves) helps in understanding its biosynthesis and distribution within the plant. researchgate.net However, due to often low concentrations, dedifferentiated cell cultures like callus or cell suspensions frequently produce lower levels of secondary metabolites compared to fully differentiated plant organs. nih.gov

To overcome low yields, various strategies are employed in plant cell culture. Multiple shoot cultures, initiated from explants like axillary meristems on a suitable medium (e.g., Murashige and Skoog (MS) medium), have been shown to produce significant levels of alkaloids. researchgate.net The composition of the culture medium, especially the concentration of plant growth regulators (PGRs) such as auxins and cytokinins, is a critical factor that is optimized to stimulate growth and metabolite production. nih.govmdpi.com

Elicitation is another powerful technique used to boost secondary metabolite synthesis. Elicitors are compounds that trigger defense responses in plant cells, often leading to increased production of phytochemicals. mdpi.com For example, methyl jasmonate (MeJA) is a well-known elicitor that has been successfully used in various plant cell cultures to increase the accumulation of secondary metabolites. nih.govmdpi.com The analysis of methyl reserpate and related alkaloids from these culture systems is typically performed using sensitive analytical methods like HPLC or liquid chromatography-mass spectrometry (LC-MS), which can accurately quantify the compounds even at low concentrations. nih.govzsmu.edu.ua Research has demonstrated that the total alkaloid content in Rauwolfia serpentina cell cultures can sometimes exceed that found in the natural plant. zsmu.edu.ua

| Culture System | Objective | Key Methodologies | Analytical Techniques |

| Callus Culture | Initiation of undifferentiated cell mass. | MS medium with PGRs (e.g., 2,4-D, BA). researchgate.net | HPLC, LC-MS. nih.gov |

| Cell Suspension Culture | Production of metabolites in liquid medium. | Transfer of callus to liquid medium, elicitation (e.g., with MeJA). nih.govmdpi.com | HPLC, LC-MS. zsmu.edu.ua |

| Multiple Shoot Culture | Regeneration and growth of differentiated tissues. | Use of explants on MS medium with specific PGR combinations (e.g., BA + NAA). researchgate.net | HPLC, LC-MS. nih.gov |

| Tissue Analysis | Quantifying distribution in different plant parts. | Extraction from roots, stems, leaves. | HPLC, LC-MS. researchgate.net |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to study the electronic structure and properties of molecules. unipd.it These methods provide insights that are complementary to molecular mechanics and docking simulations.

The electronic structure of a molecule dictates its properties and reactivity. Quantum chemical methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations, are used to analyze the electronic distribution within a molecule. aun.edu.eginlibrary.uz These calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and dipole moment. inlibrary.uz

While specific studies detailing a full electronic structure analysis of methyl reserpate hydrochloride were not found in the search, the methodologies are well-established. For example, molecular orbital calculations have been used to investigate the structures and relative stabilities of isomers of complex heterocyclic compounds, with computational models validated against experimental crystallographic data. aun.edu.eg Such analyses provide a fundamental understanding of the molecule's electronic properties. inlibrary.uz

Quantum chemical calculations can predict the reactivity of a molecule. The electronic properties derived from these calculations, such as the HOMO-LUMO gap and the electrostatic potential map, can indicate which parts of a molecule are more likely to participate in chemical reactions. unipd.it

For methyl reserpate, its known chemical transformations include oxidation to form reserpic acid, reduction to various derivatives, and substitution reactions to create analogues. The parent compound, reserpine (B192253), is described as a weak base. guidechem.com These observed reactions are governed by the underlying electronic structure of the molecule. Quantum chemical calculations can help rationalize this observed reactivity and predict the outcomes of other potential chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical connection between the structural characteristics and the biological or chemical activity of a compound. longdom.org This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing the properties of potential drug candidates. jocpr.commdpi.com

The development of predictive QSAR models is a systematic process that begins with the selection of a series of compounds with known biological activities. mdpi.comnih.gov For instance, in the study of reserpine derivatives, which includes methyl reserpate, their inhibitory activity on norepinephrine (B1679862) transport is a key biological endpoint. biocrick.com The process involves several key steps:

Data Collection and Preparation: A dataset of molecules with their corresponding biological activities, such as IC50 or Ki values, is compiled. nih.gov For methyl reserpate and its analogs, this would involve their measured affinities for targets like the vesicular monoamine transporter 2 (VMAT2). medchemexpress.com The structures of these compounds are then drawn and optimized using computational chemistry software. nih.govjuniperpublishers.com

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.govjuniperpublishers.com These can include physicochemical properties (like lipophilicity and electronic properties), steric properties, and topological indices. mdpi.com

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that correlates a selection of descriptors with the biological activity. nih.govjuniperpublishers.com The quality and predictive power of the resulting QSAR model are then rigorously validated using statistical parameters like the coefficient of determination (r²), cross-validated r² (q²), and by predicting the activity of a separate test set of compounds. juniperpublishers.commdpi.com A good model will show a strong correlation between the predicted and observed activities. mdpi.com

Machine learning algorithms like Support Vector Machine, Random Forest, and XGBoost are also increasingly used to develop more complex and accurate QSAR models. nih.govsmums.ac.ir These models can identify non-linear relationships between descriptors and activity, potentially leading to more robust predictions. nih.gov

The analysis of a validated QSAR model reveals which molecular descriptors have the most significant impact on the biological activity of the compounds. nih.gov These descriptors provide insights into the structural features that are crucial for the desired pharmacological effect. jocpr.com

For compounds related to methyl reserpate, which are analogs of reserpine, several types of descriptors are likely to be important:

Hydrophobic Descriptors: The octanol/water partition coefficient (logP) is a key descriptor for hydrophobicity. Studies on similar compounds have shown that lipophilicity can be a significant factor in their biological activity. mdpi.comresearchgate.net

Electronic Descriptors: Descriptors related to the electronic properties of the molecule, such as the distribution of charges and the dipole moment, can influence how the molecule interacts with its biological target. mdpi.comresearchgate.net For instance, the presence of the trimethoxybenzoyl group in reserpine is crucial for its activity, and descriptors related to this moiety would be significant. biocrick.com

Steric and Topological Descriptors: The size, shape, and connectivity of the molecule, represented by descriptors like molecular weight and WHIM (Weighted Holistic Invariant Molecular) descriptors, play a role in how well the molecule fits into the binding site of its target. mdpi.comresearchgate.netscipublications.com The complex ring system of methyl reserpate suggests that its three-dimensional shape is critical for its activity. biocrick.com

Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors is another important descriptor, as hydrogen bonds are often key interactions between a ligand and its receptor. scipublications.com

The identification of these key descriptors allows medicinal chemists to rationally design new derivatives with potentially improved activity by modifying the molecular structure to optimize these properties. mdpi.com

Table 1: Examples of Molecular Descriptor Classes and Their Potential Relevance to this compound Activity

| Descriptor Class | Specific Examples | Potential Relevance to Activity |

| Hydrophobic | cLogP (calculated logP) | Influences membrane permeability and binding to hydrophobic pockets in the target protein. mdpi.com |

| Electronic | Dipole moment, Atomic charges | Governs electrostatic interactions with the binding site. mdpi.com |

| Steric/Topological | Molecular Weight, Molecular Volume, WHIM descriptors | Determines the fit of the molecule within the binding pocket. researchgate.netscipublications.com |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with amino acid residues in the target protein. scipublications.com |

Conformational Analysis and Dynamics

The three-dimensional structure and flexibility of a molecule are critical to its biological function. Conformational analysis and molecular dynamics simulations are powerful computational tools used to explore these aspects.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of a molecule. lumenlearning.com For a complex molecule like methyl reserpate, with its multiple stereocenters and flexible rings, understanding its preferred conformation is essential for elucidating its interaction with biological targets. srmist.edu.in

The principles of conformational analysis are used to establish the stereochemistry and predict the physical and chemical properties of alkaloids. srmist.edu.in The approach involves determining, correlating, and interpreting the spatial arrangement of atoms. For saturated ring systems like the piperidine (B6355638) ring in methyl reserpate, substituents can exert significant steric effects, influencing the preferred conformation. wuxiapptec.com Computational methods can be used to generate and rank various possible conformations based on their energy levels, identifying the most dominant, low-energy conformation. wuxiapptec.com

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, capturing its movements and conformational changes in atomic detail. nih.gov These simulations are invaluable for understanding how molecules like methyl reserpate interact with their biological environment, such as a protein receptor or a solvent. nih.govtsukuba.ac.jp

An MD simulation of methyl reserpate would typically involve the following steps:

System Setup: A model of the molecule is placed in a simulated environment, often a box of water molecules to mimic physiological conditions. mdpi.com

Simulation Run: The forces on each atom are calculated, and the equations of motion are solved iteratively to track the trajectory of all atoms over a period of time, typically nanoseconds to microseconds. mdpi.com

Analysis: The resulting trajectory is analyzed to understand the molecule's conformational flexibility, identify stable conformations, and study its interactions with surrounding molecules. mdpi.com

For methyl reserpate, MD simulations could be used to:

Explore the conformational landscape of the molecule in solution.

Simulate the binding process of methyl reserpate to its target protein, such as VMAT2, to elucidate the binding mechanism and identify key intermolecular interactions. uw.edu.pl

Study how the presence of ions or other molecules might affect its conformation and dynamics. uw.edu.pl

Quantum mechanics/molecular mechanics (QM/MM) methods can be integrated into MD simulations to provide a more accurate description of the electronic structure of the most critical parts of the system, such as the active site of an enzyme during a chemical reaction. tsukuba.ac.jpuw.edu.pl

Mathematical Models for Compound Properties (e.g., Solubility Estimation Methodology)

The solubility of a compound is a critical physicochemical property that influences its absorption and distribution in biological systems. Mathematical models are frequently used to predict the solubility of compounds, saving time and resources compared to experimental measurements. d-nb.infochemrxiv.org

Various models exist for predicting solubility in different solvents and solvent mixtures. nih.govresearchgate.net These models can range from simple empirical equations to more complex thermodynamic expressions. d-nb.info

Commonly used mathematical models for solubility estimation include:

The Modified Apelblat Equation: This model relates the mole fraction solubility of a solute to the temperature. mdpi.com

The van't Hoff Equation: This thermodynamic model describes the temperature dependence of the equilibrium constant, which can be related to solubility. mdpi.com

The Jouyban-Acree Model: This model is used to predict the solubility of a solute in mixed solvent systems by considering the contributions of the individual solvents. mdpi.com

Machine Learning Models: Algorithms like LightGBM and Deep Neural Networks (DNN) are being developed to predict solubility with high accuracy by learning from large datasets of experimental solubility data. d-nb.info These models can capture complex relationships between molecular structure and solubility.